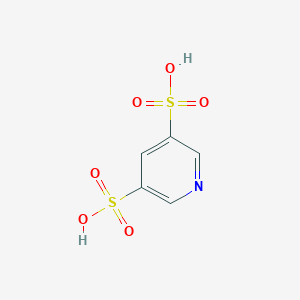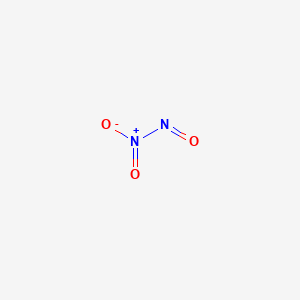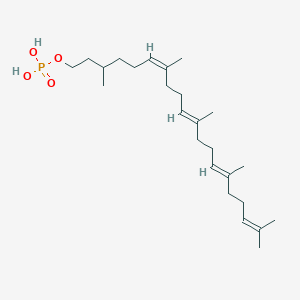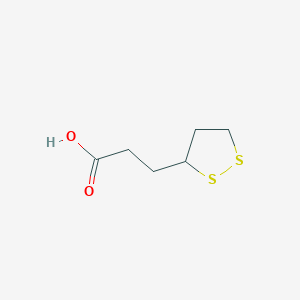
1,2-Dithiolane-3-propanoic acid
Vue d'ensemble
Description
1,2-Dithiolane-3-propanoic acid, also known as Bisnorlipoic acid, is a compound with the molecular formula C6H10O2S2 . It has a molecular weight of 178.3 g/mol . The compound is also known by other names such as 3-(dithiolan-3-yl)propanoic acid and Bisnorthioctic acid .
Synthesis Analysis
The synthesis of an N-terminus 1,2-dithiolane modified self-assembling peptide, which could be related to 1,2-Dithiolane-3-propanoic acid, has been reported . The synthetic route takes advantage of solid-phase peptide synthesis with the on-resin coupling of the dithiolane precursor molecule, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 1,2-Dithiolane-3-propanoic acid includes a five-membered ring containing two sulfur atoms . The IUPAC name for this compound is 3-(dithiolan-3-yl)propanoic acid . The InChI representation of the molecule is InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dithiolane-3-propanoic acid include a molecular weight of 178.3 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 178.01222190 g/mol . The topological polar surface area is 87.9 Ų .
Applications De Recherche Scientifique
Synthetic Chemistry and Material Science :
- Development of chain-shortened analogs of lipoic acid, including bisnor-lipoic acid, for exploring their chemical properties and chromatographic mobilities (Shih et al., 1974).
- Examination of 1,2-dithiolanes for potential use in peptide chemistry, including the synthesis of N- and C-protected derivatives (Morera et al., 2002).
- Study on the self-assembly and gelation behavior of dithiolane-containing polymers, highlighting the versatility of these compounds in designing responsive and dynamic materials (Zhang & Waymouth, 2017).
Biological and Pharmacological Research :
- Investigation into the use of 1,2-dithiolane analogs in the synthesis of biologically active compounds (Orlinskii, 1996).
- Analysis of lipoic acid content in biological materials using gas chromatography, demonstrating the method's sensitivity and adaptability (Shih & Steinsberger, 1981).
- Synthesis and characterization of 1,2-dithiolane-modified peptides, exploring their potential in developing post-assembly modification strategies (Neves et al., 2018).
Chemical Properties and Applications :
- Review of the principal methods for synthesizing 1,2-dithiolans, their biological importance, and practical applications, emphasizing their diverse chemical properties and potential uses (Vasil'eva et al., 1976).
Orientations Futures
The use of 1,2-dithiolane-containing polymers to construct responsive and dynamic networks is an attractive strategy in material design . The properties of the resulting hydrogels depend sensitively on the structures of 1,2-dithiolanes . This suggests that the study and application of 1,2-Dithiolane-3-propanoic acid and related compounds could be a promising direction for future research.
Propriétés
IUPAC Name |
3-(dithiolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-4-9-10-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQLDLUVIDCIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927144 | |
| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dithiolane-3-propanoic acid | |
CAS RN |
13125-44-5 | |
| Record name | Bisnorlipoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dithiolan-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20927144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



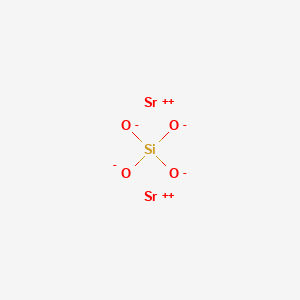

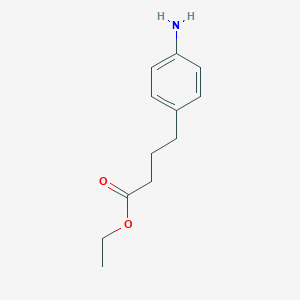
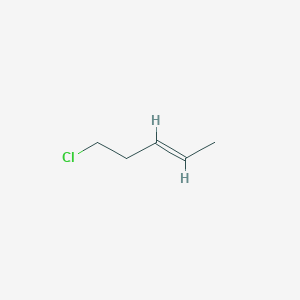
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

